![molecular formula C16H16N4O B7472420 1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)
1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide, commonly known as DPP-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DPP-5 has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of DPP-5 is not yet fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. DPP-5 has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DPP-5 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. DPP-5 has also been found to have neuroprotective effects, which can help to prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPP-5 in lab experiments is its high yield and purity, which makes it easy to obtain and work with. Additionally, DPP-5 has a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using DPP-5 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on DPP-5. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases. Additionally, further research is needed to fully elucidate the mechanism of action of DPP-5 and its effects on various signaling pathways in the body.
Synthesemethoden
The synthesis of DPP-5 involves the reaction of 2-methylphenylhydrazine with ethyl 2-oxo-4-phenylbutyrate, followed by cyclization with 2-chloro-3-formylquinoline. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain DPP-5 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DPP-5 has been widely studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DPP-5 has also been shown to have antioxidant properties, which can help to prevent oxidative stress-induced damage in cells. Additionally, DPP-5 has been found to have anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-6-4-5-7-14(10)18-16(21)12-8-13-11(2)19-20(3)15(13)17-9-12/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRNOJIJLIFJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(N=C2)N(N=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

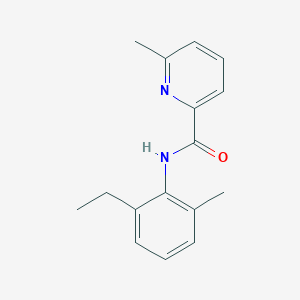

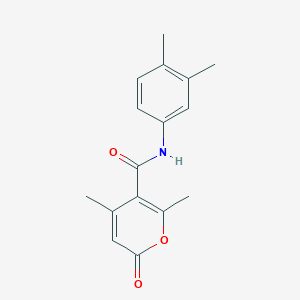

![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)
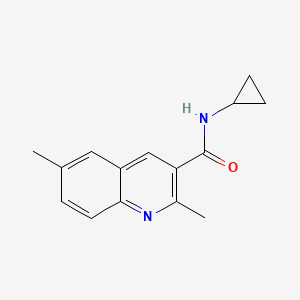

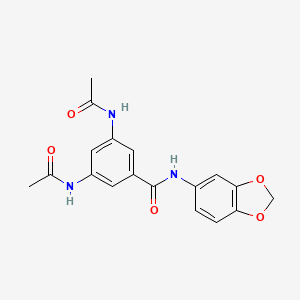
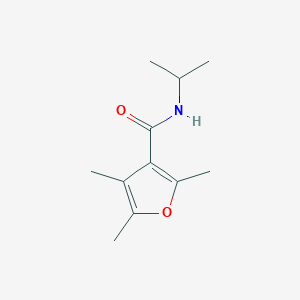
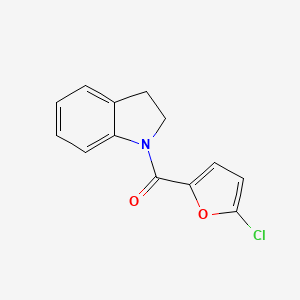


![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
